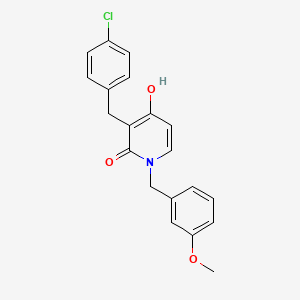

3-(4-chlorobenzyl)-4-hydroxy-1-(3-methoxybenzyl)-2(1H)-pyridinone

描述

3-(4-Chlorobenzyl)-4-hydroxy-1-(3-methoxybenzyl)-2(1H)-pyridinone is a pyridinone derivative with a molecular formula of C20H18ClNO3 and a molecular weight of 355.82 g/mol . Its structure features:

- A 4-chlorobenzyl substituent at position 3 of the pyridinone ring.

- A hydroxy group at position 3.

- A 3-methoxybenzyl group at position 1.

This compound is part of a broader class of hydroxypyridinones, which are studied for their metal-chelating properties, pharmacological activity, and synthetic versatility .

属性

IUPAC Name |

3-[(4-chlorophenyl)methyl]-4-hydroxy-1-[(3-methoxyphenyl)methyl]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO3/c1-25-17-4-2-3-15(11-17)13-22-10-9-19(23)18(20(22)24)12-14-5-7-16(21)8-6-14/h2-11,23H,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJTDZCXEBZCHNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2C=CC(=C(C2=O)CC3=CC=C(C=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Formation of the Pyridinone Ring

- The pyridinone ring is constructed via cyclization of suitable precursors, typically involving 2-pyrones or related heterocyclic intermediates.

- One common approach uses 6-halogenomethyl-2-pyrones as starting materials, which undergo nucleophilic substitution with phenols or thiophenols to yield aryloxymethyl or arylthiomethyl pyrones.

- These intermediates are then converted into the target hydroxypyridones by reaction with hydroxylamine under controlled conditions.

Introduction of the 4-Chlorobenzyl Group

- The 4-chlorobenzyl substituent is introduced through nucleophilic substitution reactions using 4-chlorobenzyl chloride as the electrophile.

- A suitable base (organic or inorganic) facilitates the substitution by deprotonating the nucleophilic site on the intermediate pyridinone or its precursor.

- Typical bases include sodium or potassium hydroxide, carbonates, or organic amines such as triethylamine or pyridine.

Attachment of the 3-Methoxybenzyl Group

- The 3-methoxybenzyl group is attached via Friedel-Crafts alkylation, employing 3-methoxybenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

- This reaction proceeds in aprotic solvents like dichloromethane or acetonitrile under controlled temperatures (generally from room temperature up to 80 °C).

- The catalyst activates the benzyl chloride to form a carbocation intermediate, which then electrophilically attacks the pyridinone ring.

Hydroxylation Step

- The hydroxy group at the 4-position is introduced by hydroxylation using oxidizing agents.

- Common oxidants include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

- The reaction conditions are optimized to selectively oxidize the target position without over-oxidation or degradation of the molecule.

| Step | Reagents/Conditions | Solvents | Temperature Range | Notes |

|---|---|---|---|---|

| Pyridinone ring formation | 6-halogenomethyl-2-pyrones + phenols + hydroxylamine salts | Methanol, ethanol, DMF, DMSO | 20–150 °C (preferably 50–100 °C) | Hydroxylamine salt in excess (2-10 eq.) |

| 4-Chlorobenzyl group introduction | 4-chlorobenzyl chloride + base (NaOH, K2CO3, triethylamine) | Aprotic solvents (acetonitrile, DMF) | Room temp to 80 °C | Base deprotonates nucleophile |

| 3-Methoxybenzyl group attachment | 3-methoxybenzyl chloride + Lewis acid (AlCl3) | Dichloromethane, acetonitrile | 0–80 °C | Friedel-Crafts alkylation |

| Hydroxylation | KMnO4, CrO3 | Aqueous or organic solvents | Controlled, mild conditions | Selective oxidation |

- Industrial synthesis optimizes these steps for yield, purity, and scalability.

- Continuous flow reactors may be employed for better control of reaction parameters and safety.

- Advanced purification techniques such as crystallization, chromatography, or salt formation ensure product quality.

- Automation and process control are used to maintain consistent batch-to-batch reproducibility.

- The cyclization to form the pyridinone ring is critical and often rate-limiting; the use of hydroxylamine salts in excess accelerates conversion.

- The nucleophilic substitution of halogenated intermediates with phenols is facilitated by aprotic solvents and bases, with temperature control preventing side reactions.

- Friedel-Crafts alkylation requires careful control of Lewis acid equivalents and reaction time to avoid polyalkylation or rearrangements.

- Hydroxylation selectivity depends on oxidant choice and reaction time; over-oxidation leads to undesired by-products.

- Substituent effects on the aromatic rings influence reactivity and regioselectivity in alkylation and substitution steps.

| Preparation Step | Key Reagents/Intermediates | Reaction Type | Critical Parameters | Outcome / Intermediate |

|---|---|---|---|---|

| Pyridinone ring formation | 6-halogenomethyl-2-pyrone + phenol + hydroxylamine salt | Cyclization + substitution | Solvent choice, base, temp (50–100 °C) | Aryloxymethylpyrone → Hydroxypyridone |

| 4-Chlorobenzyl group introduction | 4-chlorobenzyl chloride + base | Nucleophilic substitution | Base strength, solvent, temp | Substituted pyridinone intermediate |

| 3-Methoxybenzyl group attachment | 3-methoxybenzyl chloride + AlCl3 | Friedel-Crafts alkylation | Lewis acid amount, solvent, temp | Alkylated pyridinone derivative |

| Hydroxylation | KMnO4 or CrO3 | Oxidation | Oxidant concentration, time | Final hydroxy-substituted compound |

The preparation of 3-(4-chlorobenzyl)-4-hydroxy-1-(3-methoxybenzyl)-2(1H)-pyridinone involves a strategic sequence of cyclization to form the pyridinone ring, nucleophilic substitution to introduce the chlorobenzyl group, Friedel-Crafts alkylation for methoxybenzyl attachment, and selective hydroxylation to install the hydroxy group. Each step requires careful control of reagents, solvents, catalysts, and temperature to maximize yield and purity. Industrial-scale production leverages continuous processing and advanced purification to meet quality standards. The synthetic methodology is supported by extensive research on reaction mechanisms and optimization of conditions for this class of 1-hydroxy-2-pyridones.

化学反应分析

Types of Reactions

3-(4-chlorobenzyl)-4-hydroxy-1-(3-methoxybenzyl)-2(1H)-pyridinone can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group in the pyridinone ring can be reduced to form an alcohol.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Catalysts: Lewis acids such as aluminum chloride (AlCl3) for Friedel-Crafts reactions

Major Products

Oxidation Products: Formation of ketones or aldehydes

Reduction Products: Formation of alcohols

Substitution Products: Introduction of various functional groups depending on the nucleophile used

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C20H18ClNO3

- Molecular Weight : 355.81 g/mol

- CAS Number : 477846-44-9

The compound features a pyridinone ring substituted with both a chlorobenzyl group and a methoxybenzyl group, which contribute to its biological activity. The presence of hydroxyl groups enhances its solubility and potential interactions with biological targets.

Anticancer Properties

Research has indicated that compounds similar to 3-(4-chlorobenzyl)-4-hydroxy-1-(3-methoxybenzyl)-2(1H)-pyridinone exhibit significant anticancer activity. Studies have shown that:

- Mechanism of Action : The compound may inhibit key enzymes involved in tumor growth, thereby reducing cell proliferation in various cancer cell lines. For instance, docking studies suggest that it can effectively bind to targets involved in cancer metabolism and cell cycle regulation.

- Case Study : A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines, demonstrating an IC50 value indicative of potent activity against breast cancer cells. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties:

- Target Pathogens : Preliminary studies indicate activity against bacterial strains such as Mycobacterium tuberculosis. The presence of the chlorobenzyl group may enhance its binding affinity to bacterial enzymes.

Enzyme Inhibition

The compound has been investigated for its ability to modulate enzyme activity:

- Specific Enzymes : It has shown promise as an inhibitor of enzymes involved in metabolic pathways, potentially impacting drug metabolism and efficacy .

Receptor Interaction

Research indicates that this compound can interact with specific receptors:

- Cell Signaling Modulation : By influencing receptor activity, the compound may alter cellular signaling pathways, which is crucial for developing therapeutic agents targeting various diseases.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyridinone Ring : Cyclization reactions using appropriate precursors.

- Chlorobenzyl Group Introduction : Nucleophilic substitution reactions with 4-chlorobenzyl chloride.

- Methoxybenzyl Group Attachment : Friedel-Crafts alkylation using 3-methoxybenzyl chloride.

- Hydroxylation : Introducing the hydroxy group through oxidation processes.

作用机制

The mechanism of action of 3-(4-chlorobenzyl)-4-hydroxy-1-(3-methoxybenzyl)-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Altering Gene Expression: Affecting the expression of genes related to its biological activity.

相似化合物的比较

Substituent Variations at Position 1

The substituent at position 1 significantly influences physicochemical and biological properties. Key analogs include:

Key Observations :

- The 3-methoxybenzyl group in the target compound introduces moderate lipophilicity compared to the polar 2-methoxyethyl or 3-morpholinopropyl groups.

Substituent Variations on the Benzyl Group

Variations in halogenation and substitution patterns on the benzyl group alter electronic and steric properties:

Key Observations :

- Dichlorobenzyl substituents (e.g., C18H14Cl2N2O2) increase molecular weight and lipophilicity compared to monochloro analogs.

- Fluorine substitution (e.g., 4-fluorobenzyl) reduces molecular weight and may enhance metabolic stability.

生物活性

3-(4-chlorobenzyl)-4-hydroxy-1-(3-methoxybenzyl)-2(1H)-pyridinone is a synthetic organic compound belonging to the pyridinone class, characterized by its unique structural features, including a chlorobenzyl group, a hydroxy group, and a methoxybenzyl group. This compound has garnered attention for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

The molecular formula of this compound is with a molecular weight of 355.82 g/mol. Its structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 355.82 g/mol |

| CAS Number | 477846-44-9 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Pyridinone Ring : Through cyclization reactions using appropriate precursors.

- Introduction of the Chlorobenzyl Group : Via nucleophilic substitution using 4-chlorobenzyl chloride.

- Attachment of the Methoxybenzyl Group : Through Friedel-Crafts alkylation.

- Hydroxylation : Utilizing oxidizing agents to introduce the hydroxy group .

The biological activity of this compound is thought to involve:

- Enzyme Interaction : Inhibiting or activating enzymes in metabolic pathways.

- Receptor Modulation : Influencing cellular signaling through receptor interactions.

- Gene Expression Alteration : Affecting gene expression related to its biological effects.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, in studies involving lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, certain derivatives showed substantial inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production, indicating their potential as anti-inflammatory agents .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various pathogens, including multidrug-resistant strains. The minimum inhibitory concentration (MIC) values for related compounds have shown promising results against bacteria such as Staphylococcus aureus and Mycobacterium species .

Case Studies

Several studies have explored the biological effects of pyridinone derivatives:

- Inflammatory Response Modulation : A study demonstrated that certain pyridinones significantly reduced NO production in LPS-stimulated cells by inhibiting inducible nitric oxide synthase (iNOS) expression .

- Antimicrobial Efficacy : Another investigation highlighted the effectiveness of pyridinone derivatives against drug-resistant bacterial strains, suggesting their potential utility in treating infections where conventional antibiotics fail .

常见问题

Basic Research Questions

Q. What are the optimized synthetic protocols for 3-(4-chlorobenzyl)-4-hydroxy-1-(3-methoxybenzyl)-2(1H)-pyridinone, and how do substituent positions influence reaction efficiency?

- Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, describes a method using potassium carbonate (K₂CO₃) as a base to facilitate the reaction between 2-(2-pyridyl)benzimidazole and 4-chlorobenzyl chloride. Key parameters include:

- Temperature: 60–80°C in anhydrous DMF.

- Solvent choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates .

- Yield optimization : reports a 47% yield for a structurally similar pyridinone derivative under reflux conditions in ethanol, highlighting the need for controlled stoichiometry and inert atmospheres .

- Substituent effects : The 3-methoxybenzyl group may sterically hinder reactivity, requiring prolonged reaction times compared to unsubstituted analogs.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Standard techniques :

- IR spectroscopy : Identifies hydroxyl (-OH, ~3200 cm⁻¹) and carbonyl (C=O, ~1650 cm⁻¹) groups .

- NMR : ¹H NMR resolves aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm); ¹³C NMR confirms quaternary carbons adjacent to substituents .

- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 386.1232 for analogs) .

- Advanced methods : Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) assess thermal stability (e.g., decomposition onset at ~250°C) .

Q. What preliminary biological activities have been reported for structurally related pyridinone derivatives?

- Fluorescence properties : notes fluorescence in benzimidazole-pyridinone hybrids, suggesting potential as bioimaging probes .

- Antimicrobial/anticancer screening : Similar compounds (e.g., pyridothiadiazine derivatives in ) show activity against Staphylococcus aureus (MIC: 8 µg/mL) and moderate cytotoxicity (IC₅₀: 15–30 µM) in vitro .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) elucidate structure-activity relationships (SAR) for this compound?

- Methodology :

- Density Functional Theory (DFT) : Calculates electron density maps to predict reactive sites (e.g., hydroxyl group as a hydrogen-bond donor) .

- Molecular docking : Screens against targets like tyrosine kinases or bacterial enzymes (e.g., DNA gyrase) using PyMOL or AutoDock Vina. highlights trifluoromethyl groups enhancing ligand-receptor binding in agrochemical analogs .

- Key findings : The 4-chlorobenzyl group increases lipophilicity (logP ~3.5), correlating with membrane permeability in cell-based assays.

Q. How can researchers resolve contradictions in reported solubility and stability data across studies?

- Case study : uses DMSO for solubility, while reports ethanol/water mixtures for analogs. Contradictions arise from:

- pH-dependent solubility : Protonation of the pyridinone ring at acidic pH increases aqueous solubility.

- Degradation pathways : TGA data () suggest oxidative degradation above 250°C, but hydrolytic stability in aqueous buffers remains unstudied .

- Resolution : Conduct accelerated stability studies (ICH guidelines) under varied pH, temperature, and light conditions.

Q. What strategies improve the compound’s thermal stability for material science applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。